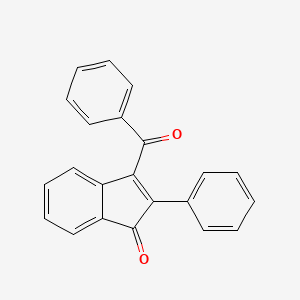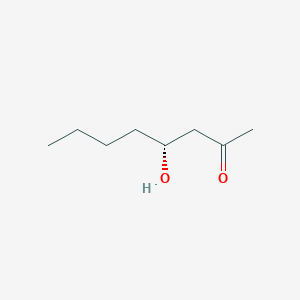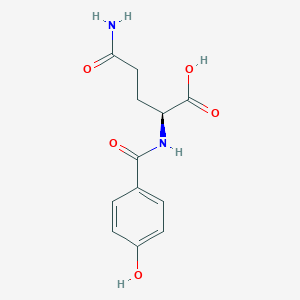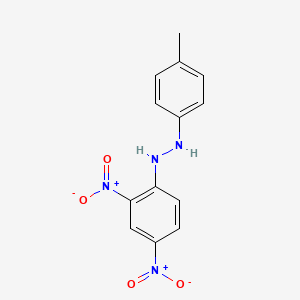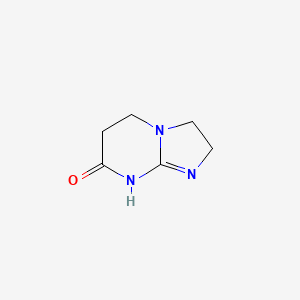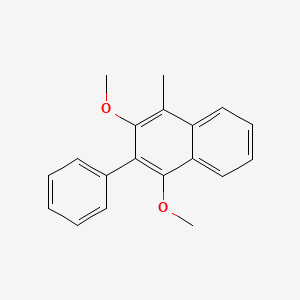
1,3-Dimethoxy-4-methyl-2-phenylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-4-methyl-2-phenylnaphthalene: is an organic compound belonging to the naphthalene family It is characterized by the presence of two methoxy groups, a methyl group, and a phenyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 1,3-dimethoxynaphthalene with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to optimize reaction efficiency and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-4-methyl-2-phenylnaphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenyl groups contribute to its ability to interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1,3-Dimethoxy-4-methylbenzene: Similar structure but lacks the naphthalene ring.
2,3-Dimethoxy-1-methyl-4-phenylnaphthalene: Similar structure with different substitution pattern.
1,4-Dimethoxy-2-methyl-3-phenylnaphthalene: Similar structure with different substitution pattern.
Uniqueness: 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
72262-63-6 |
|---|---|
Fórmula molecular |
C19H18O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
1,3-dimethoxy-4-methyl-2-phenylnaphthalene |
InChI |
InChI=1S/C19H18O2/c1-13-15-11-7-8-12-16(15)19(21-3)17(18(13)20-2)14-9-5-4-6-10-14/h4-12H,1-3H3 |
Clave InChI |
FCWUFYOZJBURQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=CC=CC=C12)OC)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

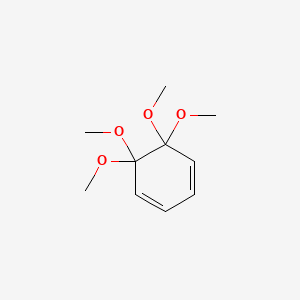
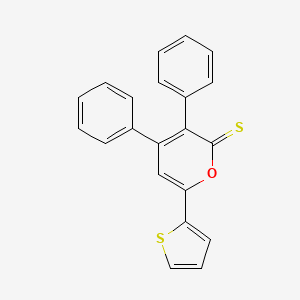

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
